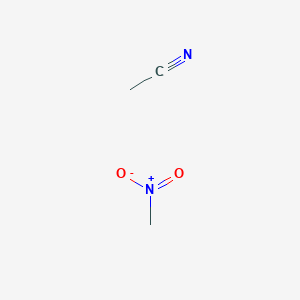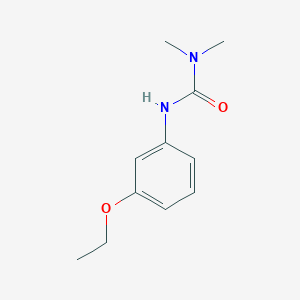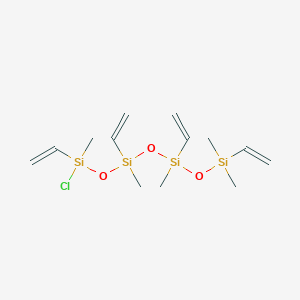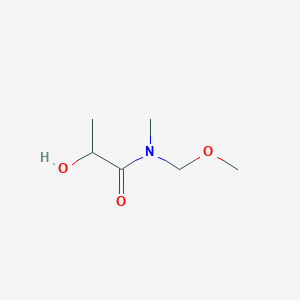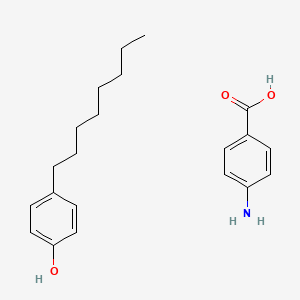
4-Aminobenzoic acid;4-octylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid: and 4-octylphenol are two distinct organic compounds with unique properties and applications. 4-Octylphenol, on the other hand, is a phenolic compound with an octyl group attached to the para position of the phenol ring .
Preparation Methods
4-Aminobenzoic acid: can be synthesized through two main industrial routes:
Reduction of 4-nitrobenzoic acid: This involves the catalytic hydrogenation of 4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst under controlled conditions.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide to produce 4-aminobenzoic acid.
4-Octylphenol: is typically synthesized through the alkylation of phenol with octene in the presence of an acid catalyst. The reaction conditions involve heating the mixture to a specific temperature to facilitate the alkylation process .
Chemical Reactions Analysis
4-Aminobenzoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo esterification to form esters like benzocaine.
Common reagents include sulfuric acid for esterification and palladium on carbon for reduction. Major products include benzocaine and 4-aminobenzyl alcohol .
4-Octylphenol: can undergo:
Oxidation: It can be oxidized to form 4-octylbenzoquinone.
Substitution: It can react with halogens to form halogenated derivatives.
Scientific Research Applications
4-Aminobenzoic acid: has several applications:
Chemistry: Used as an intermediate in the synthesis of folic acid.
Biology: Acts as a precursor in the biosynthesis of folate in bacteria, plants, and fungi.
Medicine: Used in the synthesis of local anesthetics like benzocaine.
4-Octylphenol: is used in:
Mechanism of Action
4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes like 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
4-Octylphenol: exhibits estrogenic activity by binding to estrogen receptors and mimicking the action of natural estrogens. This can lead to alterations in gene expression and endocrine disruption .
Comparison with Similar Compounds
4-Aminobenzoic acid: is similar to compounds like:
Benzoic acid: Lacks the amino group.
4-Nitrobenzoic acid: Contains a nitro group instead of an amino group.
4-Octylphenol: is similar to:
Nonylphenol: Has a nonyl group instead of an octyl group.
Phenol: Lacks the alkyl group.
The uniqueness of 4-aminobenzoic acid lies in its role in folate biosynthesis, while 4-octylphenol is unique due to its strong estrogenic activity .
Properties
CAS No. |
90266-47-0 |
|---|---|
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-aminobenzoic acid;4-octylphenol |
InChI |
InChI=1S/C14H22O.C7H7NO2/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;8-6-3-1-5(2-4-6)7(9)10/h9-12,15H,2-8H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
LTROMBQFWGYFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


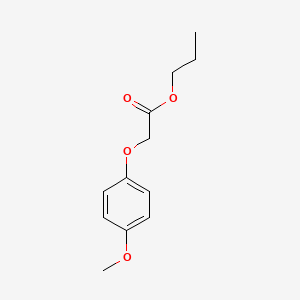
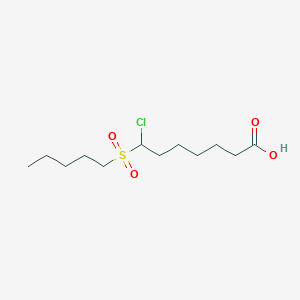
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
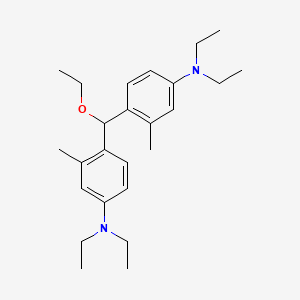
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
